molecular formula C14H20N2O2 B11861268 tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate

tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B11861268
M. Wt: 248.32 g/mol
InChI Key: DPPWPXVZDPMCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a tert-butyl ester group at the carboxylate position and a methyl group at the 6th position of the quinoxaline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring is formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 6th position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The carboxylate group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form the tert-butyl ester.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo oxidation reactions to form quinoxaline derivatives with various functional groups.

    Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline or tetrahydroquinoxaline, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the tert-butyl ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Quinoxaline derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Dihydroquinoxaline or tetrahydroquinoxaline derivatives.

    Substitution: Substituted quinoxalines with various functional groups.

Scientific Research Applications

Tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound can inhibit specific enzymes, leading to altered metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-Methylquinoxaline: Lacks the tert-butyl ester group, making it less lipophilic.

    Tert-Butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate: Lacks the methyl group at the 6th position, affecting its reactivity and biological activity.

    Quinoxaline-1-carboxylate: Lacks both the tert-butyl ester and the methyl group, resulting in different chemical and biological properties.

Uniqueness

Tert-Butyl 6-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to the combination of the tert-butyl ester and the methyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl 6-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-10-5-6-12-11(9-10)15-7-8-16(12)13(17)18-14(2,3)4/h5-6,9,15H,7-8H2,1-4H3

InChI Key

DPPWPXVZDPMCSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCN2)C(=O)OC(C)(C)C

Origin of Product

United States

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